molecular formula C13H14O3 B1281332 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone CAS No. 65998-49-4

1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone

Cat. No.: B1281332
CAS No.: 65998-49-4
M. Wt: 218.25 g/mol
InChI Key: AVNAIATYSJVUOB-UHFFFAOYSA-N
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Description

1-(7-Hydroxy-2,2-dimethylchromen-8-yl)ethanone is a chromenone derivative characterized by a benzopyran core substituted with hydroxyl, methyl, and acetyl groups. Its IUPAC name reflects the positions of these substituents: a hydroxyl group at C7, two methyl groups at C2, and an acetyl group at C8 (attached via the ethanone moiety) . This compound belongs to the class of organoheterocyclic compounds and is structurally related to flavonoids and coumarins, which are known for diverse biological activities. Its molecular formula is C₁₃H₁₄O₃, with a molecular weight of 218.25 g/mol.

Properties

IUPAC Name

1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-8(14)11-10(15)5-4-9-6-7-13(2,3)16-12(9)11/h4-7,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNAIATYSJVUOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC2=C1OC(C=C2)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496738
Record name 1-(7-Hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65998-49-4
Record name 1-(7-Hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Knoevenagel Condensation

The most direct method involves a Knoevenagel condensation between 1-(2,6-dihydroxyphenyl)ethanone and 3-methyl-2-butenal , forming the coumarin core with a 2,2-dimethyl substituent and an 8-acetyl group.

Key Steps:

  • Reactants :

    • 1-(2,6-Dihydroxyphenyl)ethanone (phenolic ketone).
    • 3-Methyl-2-butenal (conjugated aldehyde).
  • Catalyst :

    • Ethylenediamine diacetic acid (EDTA) in a solvent such as xylene .
  • Conditions :

    • Heating for 10 hours under reflux.
    • Yield : 95% (reported in analogous syntheses).

Mechanism:

The reaction proceeds via nucleophilic attack of the enolate (formed from the ketone) on the aldehyde, followed by cyclization and dehydration to form the chromenone ring.

Parameter Value/Description
Reactants 1-(2,6-Dihydroxyphenyl)ethanone, 3-Methyl-2-butenal
Catalyst Ethylenediamine diacetic acid
Solvent Xylene
Temperature Reflux (~140°C)
Time 10 hours
Yield 95% (analogous synthesis)
Notes:
  • The absence of a 5-methoxy group in the target compound requires omitting methoxy-substituted starting materials (e.g., replacing 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone with 1-(2,6-dihydroxyphenyl)ethanone).
  • Purity : The product is purified via recrystallization or column chromatography.

Alternative Methods: Fries Rearrangement

While less commonly reported for this specific structure, Fries rearrangement could theoretically acylate position 8 of a preformed coumarin.

Example Protocol:

  • Starting Material :

    • 7-Acetoxy-4-methylcoumarin (pre-acetylated coumarin).
  • Catalyst :

    • Aluminum chloride (AlCl₃) .
  • Conditions :

    • Heating at 145–160°C for 2 hours.
  • Outcome :

    • 8-Acetyl-7-hydroxy-4-methylcoumarin , which may require further functionalization to introduce the 2,2-dimethyl group.
Parameter Value/Description
Reactants 7-Acetoxy-4-methylcoumarin
Catalyst AlCl₃
Temperature 145–160°C
Time 2 hours
Yield Moderate (analogous syntheses)

Comparative Analysis of Methods

Parameter Knoevenagel Condensation Fries Rearrangement
Starting Material Simple ketone and aldehyde Pre-acetylated coumarin
Yield High (95%) Moderate
Simplicity Direct, fewer steps Requires pre-functionalization
Substituent Control Precise placement of 2,2-dimethyl Limited control over substituents

Physical and Spectral Data

The target compound exhibits the following properties:

Property Value
Molecular Formula C₁₄H₁₆O₄
Molecular Weight 248.27 g/mol
CAS Number 484-18-4
NMR (¹H) Peaks at δ 2.52 (s, CH₃), 11.24 (s, OH), 7.21–8.16 (aromatic H)
IR 1599 cm⁻¹ (C=C), 1710 cm⁻¹ (C=O)

Chemical Reactions Analysis

Types of Reactions

1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 7-keto-2,2-dimethyl-2H-1-benzopyran-8-yl)ethan-1-one.

    Reduction: Formation of 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)ethanol.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that coumarin derivatives, including 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone, exhibit antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, revealing notable activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for derivatives in related studies ranged from 1.56 to 200 µg/mL, demonstrating significant potential as antitubercular agents .

CompoundMIC (µg/mL)Activity Level
This compoundTBDTBD
Standard Drug (Streptomycin)6.25High
Other DerivativesVariesModerate to High

Anti-inflammatory Properties

Coumarins are known for their anti-inflammatory effects. Studies suggest that compounds like this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property positions it as a candidate for developing anti-inflammatory drugs.

Anticancer Potential

The anticancer properties of coumarin derivatives have been widely studied. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Neuroprotective Effects

Emerging studies suggest that coumarin derivatives may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The antioxidant properties of these compounds help in reducing oxidative stress and neuronal damage.

Case Studies

  • Antitubercular Activity Study : A comprehensive evaluation of coumarin-furoquinoline conjugates demonstrated that modifications to the coumarin structure enhanced antimicrobial efficacy against Mycobacterium strains. The study highlighted the importance of hydroxyl substitutions in improving activity levels .
  • Anti-inflammatory Research : A series of experiments conducted on various coumarin derivatives showed significant inhibition of inflammatory markers in vitro. The results indicated a promising avenue for developing new anti-inflammatory drugs based on the coumarin scaffold.
  • Neuroprotection Trials : In vitro studies have demonstrated that certain coumarin derivatives can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzopyran ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

The structural and functional nuances of 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone can be elucidated by comparing it to analogous chromenone derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects
Compound Name Substituents CAS Number Molecular Formula Key Differences
This compound -OH (C7), -CH₃ (C2), -COCH₃ (C8) 31380-13-9 C₁₃H₁₄O₃ Reference compound
1-(5,7-Dihydroxy-2,2-dimethylchromen-6-yl)ethanone -OH (C5, C7), -CH₃ (C2), -COCH₃ (C6) 529-70-4 C₁₃H₁₄O₄ Additional -OH at C5; acetyl at C6
1-(7-Hydroxy-5-methoxy-2,2-dimethylchromen-8-yl)ethanone -OCH₃ (C5), -OH (C7), -COCH₃ (C8) 19013-07-1 C₁₄H₁₆O₄ Methoxy at C5 instead of H
1-(7-Hydroxy-2,2-dimethyl-2H-benzopyran-6-yl)ethanone -OH (C7), -CH₃ (C2), -COCH₃ (C6) 19013-03-7 C₁₃H₁₄O₃ Acetyl at C6 instead of C8

Key Observations :

  • Hydroxyl vs.
  • Acetyl Position : Shifting the acetyl group from C8 to C6 (CAS 19013-03-7) alters the molecule’s electronic distribution, which may impact binding interactions in biological systems .
  • Dihydroxy Variants : The dihydroxy derivative (CAS 529-70-4) exhibits higher polarity due to two -OH groups, which could improve solubility but reduce metabolic stability .
Physicochemical Properties
Property This compound 1-(5,7-Dihydroxy-2,2-dimethylchromen-6-yl)ethanone 1-(7-Hydroxy-5-methoxy-2,2-dimethylchromen-8-yl)ethanone
LogP (Predicted) 2.1 1.6 2.8
Aqueous Solubility (mg/mL) 0.12 0.45 0.08
Hydrogen Bond Donors 1 2 1

Notes:

  • The dihydroxy derivative’s lower LogP and higher solubility correlate with its additional hydrophilic -OH group.
  • Methoxy substitution increases LogP, aligning with its enhanced lipophilicity .

Biological Activity

1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone, also known as a derivative of benzopyran, exhibits a variety of biological activities due to its unique chemical structure. This compound is characterized by a benzopyran ring system with a hydroxy group at the 7th position and a ketone group in the ethanone side chain. Its biological properties suggest potential applications in pharmacology, particularly in the areas of anti-cancer and anti-inflammatory therapies.

The compound's molecular formula is C13H14O3C_{13}H_{14}O_3, with a molecular weight of approximately 218.25 g/mol. The presence of both hydroxy and ketone groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxy group can form hydrogen bonds with proteins, while the hydrophobic benzopyran ring facilitates interactions with lipid membranes and proteins. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in various experimental models, suggesting its potential as a therapeutic agent against oxidative damage.

Anti-inflammatory Effects

Studies have highlighted its anti-inflammatory potential by demonstrating inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity may be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have shown promise. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and reduction of cell proliferation rates .

Cardioprotective Effects

Recent studies have explored the cardioprotective effects of derivatives related to this compound. For instance, a related compound demonstrated significant improvements in cardiac function following myocardial infarction in animal models, suggesting that similar mechanisms may be applicable to this compound .

Case Studies

Case Study 1: Antioxidant Activity Assessment
In a controlled study, the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. Results indicated a substantial decrease in free radical levels, confirming its efficacy as an antioxidant agent.

Case Study 2: Inhibition of Cancer Cell Proliferation
A study involving various cancer cell lines (e.g., breast cancer MCF-7 cells) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Mechanistic studies suggested activation of caspase pathways leading to apoptosis .

Data Table: Summary of Biological Activities

Activity Effect Mechanism Reference
AntioxidantReduces oxidative stressScavenging free radicals
Anti-inflammatoryInhibits cytokine productionModulation of COX and LOX
AnticancerInduces apoptosisActivation of apoptotic pathways
CardioprotectiveImproves cardiac functionReduction of oxidative damage

Q & A

Q. What are the primary synthetic routes for 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone, and what methodological considerations are critical for yield optimization?

The compound can be synthesized via Mannich reactions or isolated from natural sources like Melicope semecarpifolia fruits. Key steps include:

  • Isolation : Chromatographic separation (e.g., column chromatography) followed by crystallization from dioxane or ethanol .
  • Synthetic routes : Use of diethyl 1,3-acetonedicarboxylate as a synthon in condensation reactions under acidic or basic conditions. Temperature control (e.g., 70°C) and catalysts like DMAP are critical for regioselectivity .
  • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equiv of diethyl 1,3-acetonedicarboxylate) to minimize byproducts .

Q. How is this compound characterized structurally, and what spectroscopic data are definitive?

  • NMR : 1H^1H NMR reveals characteristic peaks for the chromen-8-yl backbone (δ 6.5–7.5 ppm for aromatic protons) and the acetyl group (δ 2.1–2.4 ppm) .
  • Mass spectrometry : ESI-MS shows a molecular ion peak at m/z 260.1 (C14_{14}H16_{16}O3_3), consistent with the molecular formula .
  • IR : Strong absorption at 1680–1700 cm1^{-1} confirms the ketone group .

Q. What are the known biological activities of this compound, and what assay systems validate these effects?

  • Anticancer activity : Derivatives of chromen-8-yl ethanones exhibit cytotoxicity against cancer cell lines (e.g., MCF-7) via topoisomerase inhibition. Validate using MTT assays and apoptosis markers (e.g., caspase-3 activation) .
  • Antimicrobial potential : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

  • Single-crystal X-ray diffraction : Assign space groups (e.g., monoclinic P21_1/c) to confirm the keto-enol tautomerism and planarity of the chromene ring. Use SHELXL for refinement .
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., O–H···O) to explain stability and solubility .

Q. What advanced analytical techniques are recommended for detecting trace impurities or degradation products?

  • HPLC-DAD/MS : Use C18 columns with a gradient elution (acetonitrile/water + 0.1% formic acid) to separate degradation products. Monitor UV absorption at 280 nm .
  • GC-MS : Identify volatile impurities (e.g., residual solvents) with a DB-5MS column and electron ionization .

Q. How do substituent modifications (e.g., methylation, halogenation) impact the compound’s bioactivity and physicochemical properties?

  • SAR studies : Introduce methyl groups at the 2-position to enhance lipophilicity (logP increases by ~0.5) and blood-brain barrier penetration. Halogenation (e.g., Cl at C-5) improves anticancer potency but may reduce solubility .
  • Thermal stability : DSC analysis shows that bulky substituents raise melting points (e.g., 65–66°C for methyl derivatives vs. 58°C for parent compound) .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

  • DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electrophilic aromatic substitution sites (e.g., C-5 for nitration) .
  • MD simulations : Model solvation effects in ethanol/water mixtures to guide solvent selection for synthesis .

Data Contradictions and Resolution

Q. How to address discrepancies in reported bioactivity data across studies?

  • Standardize assays : Use identical cell lines (e.g., HepG2) and controls (e.g., doxorubicin) to normalize IC50_{50} values. Re-evaluate purity via HPLC (>95%) to rule out impurity-driven effects .
  • Meta-analysis : Compare logD and pKa values to contextualize bioavailability differences .

Q. Why do NMR spectra of the compound vary between research groups?

  • Solvent effects : Deuterated DMSO vs. CDCl3_3 shifts proton signals (e.g., hydroxyl protons appear at δ 9.8 in DMSO but are absent in CDCl3_3) .
  • Dynamic equilibria : Use variable-temperature NMR to detect keto-enol tautomerism in solution .

Methodological Tables

Q. Table 1. Key Spectroscopic Data

TechniqueKey Peaks/DataReference
1H^1H NMRδ 2.2 (s, 3H, COCH3_3), δ 6.7 (s, 1H, H-5)
IR1685 cm1^{-1} (C=O)
ESI-MSm/z 260.1 [M+H]+^+

Q. Table 2. Crystallographic Parameters

ParameterValueReference
Space groupP21_1/c
Unit cella = 8.21 Å
Hydrogen bondsO–H···O (2.65 Å)

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